Cyclopropyl 3-(morpholinomethyl)phenyl ketone: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Cyclopropyl 3-(morpholinomethyl)phenyl ketone: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Introduction & Structural Rationale
In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). Cyclopropyl 3-(morpholinomethyl)phenyl ketone (CAS: 898792-36-4) represents a highly privileged, bifunctional scaffold[1]. By integrating a basic, solubilizing morpholine ring with a sterically constrained cyclopropyl ketone via a rigid meta-phenyl spacer, this molecule serves as a critical intermediate for synthesizing complex therapeutics, particularly kinase inhibitors and CNS-penetrant agents.
As an Application Scientist, I approach this compound not merely as a chemical entity, but as a system of programmable vectors. The meta-substitution pattern ensures optimal spatial projection of the two functional groups, preventing steric clash while allowing independent derivatization.
Physicochemical Profiling
Understanding the baseline properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for this compound is summarized below, reflecting standard commercial purity requirements for pharmaceutical primary standards[2].
| Property | Value | Rationale / Implication |
| Compound Name | Cyclopropyl 3-(morpholinomethyl)phenyl ketone | Standard IUPAC nomenclature. |
| CAS Number | 898792-36-4 | Unique registry identifier for sourcing[1]. |
| Molecular Formula | C₁₅H₁₉NO₂ | Indicates a favorable heavy-atom count for fragment-based design. |
| Molecular Weight | 245.32 g/mol | Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5[2]. |
| SMILES String | O=C(C1CC1)C1=CC(CN2CCOCC2)=CC=C1 | Topological representation for computational screening. |
| Commercial Purity | ≥98% (LC-MS/NMR) | Required threshold to prevent impurity amplification in multi-step API synthesis[1]. |
| Storage Conditions | Sealed, dry, 2-8°C | Prevents morpholine N-oxidation and ketone enolization[1]. |
Pharmacophore Mapping & Downstream Utility
The architecture of Cyclopropyl 3-(morpholinomethyl)phenyl ketone is deliberately engineered for medicinal chemistry applications.
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The Morpholine Motif: Morpholine is a well-documented pharmacophore deployed to improve aqueous solubility and modulate the physicochemical profile (ADME) of lipophilic drug candidates. In kinase inhibitors (e.g., PI3K/mTOR pathways), the morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the kinase hinge region.
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The Cyclopropyl Ketone: This moiety provides a highly reactive electrophilic center for downstream derivatization—such as reductive aminations or heterocycle condensations. Crucially, the cyclopropyl ring offers superior metabolic resistance to Cytochrome P450 (CYP450) mediated oxidation compared to linear alkyl chains, while its steric bulk shields the ketone from premature degradation.
Fig 1: Pharmacophore mapping and structural rationale for downstream API development.
De Novo Synthetic Methodology
To synthesize this scaffold with high fidelity, we employ a highly logical, four-step self-validating workflow starting from commercially available 3-methylbenzoic acid. This route is designed to maximize atom economy and prevent over-reaction at each stage.
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Weinreb Amidation: Converts the carboxylic acid to a Weinreb amide. Causality: The stable five-membered chelate formed during the subsequent Grignard addition prevents the collapse of the tetrahedral intermediate, strictly halting the reaction at the ketone stage and preventing tertiary alcohol formation.
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Grignard Addition: Cyclopropylmagnesium bromide is added to form the cyclopropyl ketone.
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Radical Bromination: Wohl-Ziegler bromination utilizing NBS and AIBN. Causality: The radical mechanism is highly regioselective for the benzylic position due to resonance stabilization from the phenyl ring, leaving the cyclopropyl ring intact.
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Nucleophilic Substitution: Displacement of the benzylic bromide with morpholine yields the target compound.
Fig 2: Four-step self-validating synthetic workflow for CAS 898792-36-4.
Self-Validating Experimental Protocol: Nucleophilic Substitution
The final step (Step 4) requires precise control to ensure high yield and >98% purity. The following protocol is designed as a self-validating system, where each operational choice is grounded in mechanistic causality.
Materials & Reagents
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3-(Bromomethyl)phenyl cyclopropyl ketone (1.0 eq)
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Morpholine (1.2 eq)
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Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
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Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology
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Reaction Setup: Dissolve 3-(bromomethyl)phenyl cyclopropyl ketone in anhydrous MeCN (0.2 M concentration) under an inert nitrogen atmosphere.
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Causality: MeCN is a polar aprotic solvent that significantly accelerates Sₙ2 substitution rates while minimizing unwanted solvolysis of the benzylic bromide.
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Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution.
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Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
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Nucleophile Addition: Cool the suspension to 0°C using an ice bath. Add morpholine dropwise over 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25°C) for 4 hours.
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Causality: Dropwise addition at 0°C controls the exothermic nature of the amine alkylation, strictly minimizing bis-alkylation side reactions and thermal degradation.
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In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.
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Self-Validation: The reaction is deemed complete when TLC shows the total disappearance of the starting material (higher R_f, UV active) and LC-MS confirms the appearance of the product mass (m/z [M+H]⁺ = 246.1).
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Workup & Extraction: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled H₂O. Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
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Causality: The aqueous wash effectively removes residual unreacted morpholine and trace salts. Brine breaks any microscopic emulsions and pre-dries the organic layer prior to Na₂SO₄ treatment.
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Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (DCM:MeOH 100:0 to 95:5) containing 1% Triethylamine (Et₃N).
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Causality: The basic morpholine moiety will streak on standard silica. The addition of 1% Et₃N deactivates the acidic silanol groups on the stationary phase, ensuring sharp peak elution and guaranteeing the commercial standard of ≥98% purity[1].
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